molecular formula C6H7N2O5P B14489441 N-(4-Nitrophenyl)phosphoramidic acid CAS No. 63542-05-2

N-(4-Nitrophenyl)phosphoramidic acid

Katalognummer: B14489441
CAS-Nummer: 63542-05-2
Molekulargewicht: 218.10 g/mol
InChI-Schlüssel: DJGIFHJAWDEPNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Nitrophenyl)phosphoramidic acid is an organic compound with the molecular formula C6H7N2O5P. It belongs to the class of phosphoramidic acids, which are derivatives of phosphoric acid where one or more hydroxyl groups have been replaced with an amino or substituted amino group . This compound is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)phosphoramidic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphoramidic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Nitrophenyl)phosphoramidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(4-Nitrophenyl)phosphoramidic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphate group to target molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism . The nitro group also plays a role in the compound’s reactivity, influencing its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

N-(4-Nitrophenyl)phosphoramidic acid can be compared with other phosphoramidic acids and nitrophenyl derivatives:

    Phosphoramidic Acids: Similar compounds include phenyl phosphorodiamidate and hexamethylphosphoramide.

    Nitrophenyl Derivatives: Compounds such as 4-nitrophenol and 4-nitroaniline are structurally similar but lack the phosphoramidic acid group.

Eigenschaften

CAS-Nummer

63542-05-2

Molekularformel

C6H7N2O5P

Molekulargewicht

218.10 g/mol

IUPAC-Name

(4-nitroanilino)phosphonic acid

InChI

InChI=1S/C6H7N2O5P/c9-8(10)6-3-1-5(2-4-6)7-14(11,12)13/h1-4H,(H3,7,11,12,13)

InChI-Schlüssel

DJGIFHJAWDEPNS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NP(=O)(O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.